2-Chloro-4-(difluoromethoxy)benzoic acid
Overview
Description
2-Chloro-4-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5ClF2O3 and a molecular weight of 222.58 g/mol . It is characterized by the presence of a chloro group and a difluoromethoxy group attached to a benzoic acid core. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with difluoromethyl ether under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The carboxyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)benzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro and difluoromethoxy groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Similar structure but with an additional fluorine atom.
4-(Difluoromethoxy)benzoic acid: Lacks the chloro group but has the difluoromethoxy group.
2-Chloro-3,4-difluorobenzoic acid: Similar structure with different positioning of fluorine atoms.
Uniqueness
2-Chloro-4-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the chloro and difluoromethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINVJRYLUFEKIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259929 | |
Record name | Benzoic acid, 2-chloro-4-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97914-61-9 | |
Record name | Benzoic acid, 2-chloro-4-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97914-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-4-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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